4-(4-Cyclohexylphenoxy)-3-nitrobenzonitrile
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Overview
Description
4-(4-Cyclohexylphenoxy)-3-nitrobenzonitrile is an organic compound that features a cyclohexylphenoxy group attached to a nitrobenzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclohexylphenoxy)-3-nitrobenzonitrile typically involves the substitution of bromine and nitro groups in precursor compounds with cyclohexylphenol moieties. One common method involves the use of 4-bromo-5-nitrobenzene-1,2-dinitrile as a starting material. The reaction is carried out in aqueous DMF at 80°C in the presence of potassium carbonate as a deprotonating agent . The reaction duration is crucial, as a shorter duration may not yield the desired product exclusively .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclohexylphenoxy)-3-nitrobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.
Common Reagents and Conditions
Nucleophilic Substitution: Aqueous DMF and potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Specific oxidizing agents would depend on the target product.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-(4-Cyclohexylphenoxy)-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 4-(4-Cyclohexylphenoxy)-3-nitrobenzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyclohexylphenoxy group can influence the compound’s solubility and interaction with other molecules . The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Cyclohexylphenoxy)-5-nitrophthalonitrile: Similar structure with an additional nitro group, used in the synthesis of phthalocyanines.
4,5-Bis(4-cyclohexylphenoxy)benzene-1,2-dinitrile: Contains two cyclohexylphenoxy groups, used in the synthesis of metal complexes.
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-(4-cyclohexylphenoxy)-3-nitrobenzonitrile |
InChI |
InChI=1S/C19H18N2O3/c20-13-14-6-11-19(18(12-14)21(22)23)24-17-9-7-16(8-10-17)15-4-2-1-3-5-15/h6-12,15H,1-5H2 |
InChI Key |
CPKKPRRBHRGPCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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